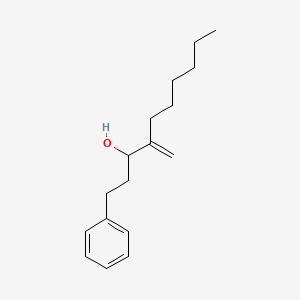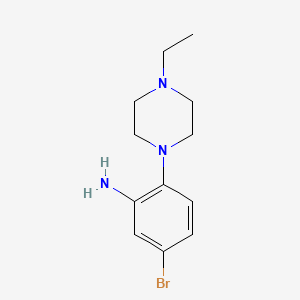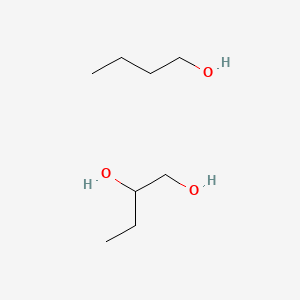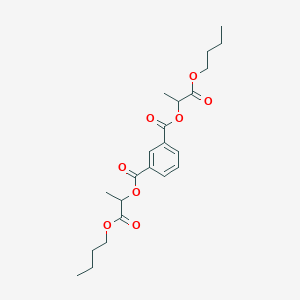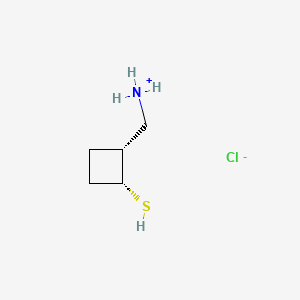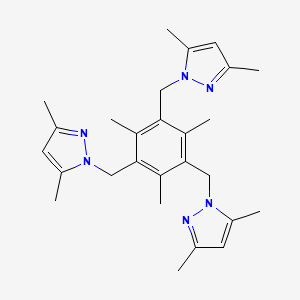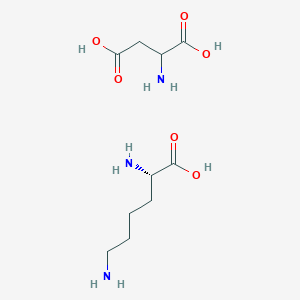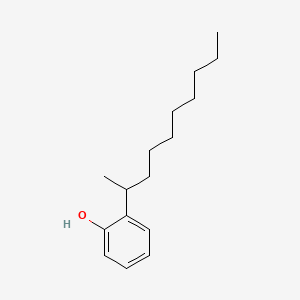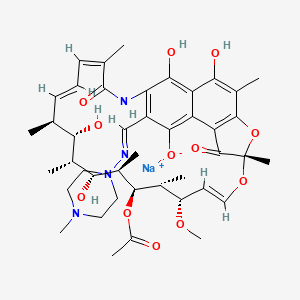
Rifampicin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifampicin sodium is synthesized through a semi-synthetic process starting from rifamycin B, which is produced by the fermentation of Streptomyces mediterranei. The key steps in the synthesis involve the conversion of rifamycin B to rifamycin S, followed by the formation of rifampicin through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow synthesis method. This involves the use of microreactors to couple two reaction steps and one purification step, resulting in a high overall yield of rifampicin . The continuous flow process is advantageous as it reduces production costs and improves efficiency .
Chemical Reactions Analysis
Types of Reactions
Rifampicin sodium undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced form.
Substitution: Rifampicin can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include rifampin quinone (oxidation product) and reduced rifampicin (reduction product) .
Scientific Research Applications
Rifampicin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Employed in research on bacterial RNA polymerase and gene expression.
Medicine: Extensively used in the treatment of tuberculosis, leprosy, and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Rifampicin sodium exerts its effects by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and subsequent protein production . The inhibition of RNA polymerase is concentration-dependent and leads to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Rifabutin: Another rifamycin derivative used to treat tuberculosis and Mycobacterium avium complex infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Uniqueness
Rifampicin sodium is unique due to its broad-spectrum activity and ability to penetrate tissues and macrophages, making it highly effective against intracellular pathogens . Its semi-synthetic production process also allows for high yield and purity, making it a valuable antibiotic in both clinical and research settings .
Properties
CAS No. |
38776-75-9 |
|---|---|
Molecular Formula |
C43H57N4NaO12 |
Molecular Weight |
844.9 g/mol |
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C43H58N4O12.Na/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55);/q;+1/p-1/b12-11+,19-14+,22-13-,44-20+;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;/m0./s1 |
InChI Key |
PPGHYTPFGILTSZ-PPJQWWMSSA-M |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C=N/N5CCN(CC5)C)/C.[Na+] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C=NN5CCN(CC5)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)

